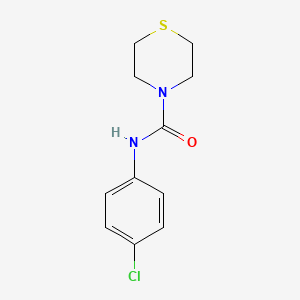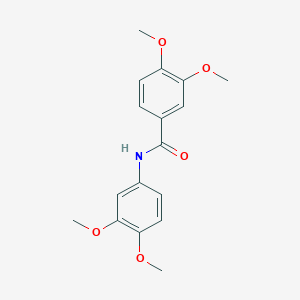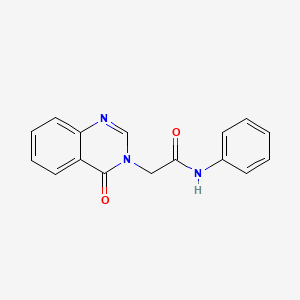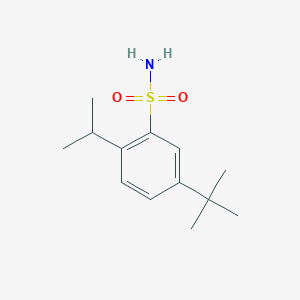![molecular formula C16H19NO2 B5688004 4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
4-[(2-methoxy-1-naphthyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methoxy-1-naphthyl)methyl]morpholine, also known as MNI-301, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of naphthalene derivatives and has a unique chemical structure that makes it an interesting target for scientific research.
作用機序
The mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which play a key role in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have a variety of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and modulation of oxidative stress and inflammation. Studies have also suggested that 4-[(2-methoxy-1-naphthyl)methyl]morpholine may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its high purity and stability, which makes it suitable for scientific research purposes. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, one of the limitations of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-[(2-methoxy-1-naphthyl)methyl]morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-[(2-methoxy-1-naphthyl)methyl]morpholine. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-[(2-methoxy-1-naphthyl)methyl]morpholine in humans.
合成法
The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine involves the reaction of 2-methoxy-1-naphthaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism to form the final product. The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been optimized to produce high yields of pure compound, making it suitable for scientific research purposes.
科学的研究の応用
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-[(2-methoxy-1-naphthyl)methyl]morpholine has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNIDHQHOUSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)


![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)
